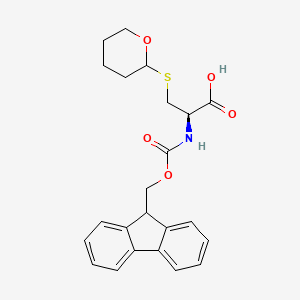

Fmoc-Cys(THP)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-Cys(Thp)-OH is a chemical compound used in scientific research. It is a new building block for Fmoc SPPS, in which the sulfhydryl group is protected with the acid-cleavable tetrahydropyranyl (Thp) group . It has been shown to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives .

Synthesis Analysis

Fmoc-L-Cys(Thp)-OH is synthesized using the Fmoc/tBu strategy . The use of Fmoc-Cys(Thp)-OH has been shown to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives . Complete deprotection can be carried out with either TFA/TIS/DCM (10:1.5:88.5) within 5 min or with HCl/dioxane (12:88) in 2h .Molecular Structure Analysis

The chemical name of Fmoc-L-Cys(Thp)-OH is N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-tetrahydropyranyl-L-cysteine . Its molecular formula is C23H25NO5S and its molecular weight is 427.15 g/mol .Chemical Reactions Analysis

Fmoc-L-Cys(Thp)-OH is used in solid phase peptide synthesis (SPPS). The sulfhydryl group is protected with the acid-cleavable tetrahydropyranyl (Thp) group . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-Cys(THP)-OH wird häufig in der Peptidsynthese eingesetzt . Die Fmoc-Gruppe dient als temporäre Schutzgruppe für die Aminogruppe während der Peptidbindungsbildung, während die THP-Gruppe die Thiolgruppe von Cystein schützt . Dadurch wird die selektive Bildung von Peptidbindungen ohne unerwünschte Nebenreaktionen ermöglicht .

Proteinwissenschaften

Die Verbindung spielt eine wichtige Rolle in den Proteinwissenschaften . Die THP-Schutzgruppe kann unter milden Bedingungen selektiv entfernt werden, wodurch eine ortsspezifische Modifikation von Proteinen möglich ist . Dies hat die Synthese komplexer disulfidreicher Peptide, die Semisynthese von Proteinen und die Peptid-/Proteinmarkierung in vitro und in vivo erleichtert .

Schutzgruppenchemie

This compound ist ein Paradebeispiel für die Schutzgruppenchemie . Die Fmoc- und THP-Gruppen schützen die reaktiven Amino- bzw. Thiolgruppen von Cystein . Dadurch können andere funktionelle Gruppen im Molekül selektiv reagieren .

Grüne Chemie

Die Verwendung von this compound steht im Einklang mit den Prinzipien der grünen Chemie . Bei der Festphasenpeptidsynthese (SPPS) kann die Fmoc-Gruppe in situ entfernt werden, wodurch die für das Waschen benötigte Lösungsmittelmenge reduziert wird . Dies macht den Prozess nachhaltiger und umweltfreundlicher .

Industrielle Peptidproduktion

This compound wird bei der industriellen Produktion von Peptiden verwendet . Die Fmoc/tBu-Festphasen-Synthese, die this compound verwendet, ist die Methode der Wahl zur Synthese von Peptiden sowohl in der Forschung als auch in der Industrie .

Entwicklung neuer Methoden

Die Verbindung wird auch bei der Entwicklung neuer Methoden zur ortsspezifischen Proteinmodifikation eingesetzt . Diese Methoden haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die Medikamentenentwicklung, Biokonjugation und chemische Biologie .

Wirkmechanismus

Target of Action

Fmoc-Cys(THP)-OH, also known as Fmoc-L-Cys(Thp)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these cysteine residues during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the cysteine residues in peptides and proteins, thereby protecting these residues during the synthesis process . This interaction is facilitated by the tetrahydropyranyl (Thp) group in the compound, which was found to be stable in mildly acidic conditions .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis. Specifically, it facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine residues .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides and proteins. By protecting cysteine residues, the compound allows for the creation of complex peptides and proteins with precise structures . This has significant implications for the development of new methodologies for site-selective protein modification .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is stable in mildly acidic conditions, which is crucial for its role in peptide synthesis . Furthermore, the compound’s effectiveness can be influenced by the specific conditions of the synthesis process, such as temperature and pH .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S/c25-22(26)20(14-30-21-11-5-6-12-28-21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOVKLHBTNHTHA-BGERDNNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)

![N-(1-cyanocyclopentyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2592667.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)

![5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2592674.png)